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Cat. No.: B142559

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug discovery, fatty acid derivatives serve as
pivotal building blocks and versatile intermediates. Among these, keto fatty acid esters are a
class of molecules characterized by the presence of a ketone functional group along their
aliphatic chain. This guide provides a comprehensive technical overview of methyl 7-
oxooctadecanoate, a specific keto fatty acid ester. While not found in nature, its synthetic
accessibility and unique chemical properties make it a compound of interest for various
research and development applications. This document, intended for researchers, scientists,
and professionals in drug development, will delve into the synthesis, physicochemical
properties, analytical characterization, and potential utility of methyl 7-oxooctadecanoate,
offering a foundational understanding for its application in the laboratory and beyond.

Compound Profile: Methyl 7-oxooctadecanoate

Methyl 7-oxooctadecanoate, also known as methyl 7-ketooctadecanoate, is a long-chain fatty
acid ester with the chemical formula C19H3603.[1] Its structure consists of an eighteen-carbon
backbone with a ketone group at the seventh carbon position and a methyl ester at the
carboxyl end. This bifunctional nature—possessing both a ketone and an ester group—imparts
distinct reactivity and potential for further chemical modifications.
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Physicochemical Properties

A summary of the key physicochemical properties of methyl 7-oxooctadecanoate is
presented in the table below. These properties are essential for its handling, storage, and
application in various experimental settings.

Property Value Source
Molecular Formula C19H3603 [1]
Molecular Weight 312.5 g/mol [1]
CAS Number 2380-22-5 [1]
Appearance CoIorI-ess to pale yellow liquid 2]
or solid
Boiling Point (estimated) 407.81 °C @ 760.00 mm Hg [3]
Flash Point >230.00 °F TCC (> 110.00 °C)  [3]

- Limited in water; soluble in
Solubility ] [2]
organic solvents

logP (o/w) (estimated) 6.172 [3]

Synthesis of Methyl 7-oxooctadecanoate

While specific, detailed synthetic procedures for methyl 7-oxooctadecanoate are not
abundantly available in the literature, a plausible and efficient route can be designed based on
established organic chemistry principles and methodologies reported for analogous
compounds. The following section outlines a conceptual synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic approach to methyl 7-oxooctadecanoate involves the disconnection of
the carbon-carbon bonds adjacent to the ketone. A practical strategy would be the acylation of
a suitable organometallic reagent with a dicarboxylic acid monoester chloride or the oxidation
of a corresponding secondary alcohol.
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Caption: Retrosynthetic pathways for methyl 7-oxooctadecanoate.

Proposed Synthetic Protocol: Oxidation of Methyl 7-
hydroxystearate

This protocol describes a two-step synthesis starting from a commercially available precursor,
which is a common and effective method for introducing a ketone group at a specific position.

Step 1: Esterification of 7-hydroxystearic acid

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 1 equivalent of 7-hydroxystearic acid in 10 volumes of methanol.

o Acid Catalysis: Add a catalytic amount (e.g., 0.05 equivalents) of a strong acid, such as
sulfuric acid or p-toluenesulfonic acid.

o Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Workup: After completion, cool the mixture to room temperature and neutralize the acid
catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

o Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl
acetate (3 x 10 volumes).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude methyl 7-hydroxystearate can be purified by
column chromatography on silica gel.
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Step 2: Oxidation of Methyl 7-hydroxystearate

Reaction Setup: Dissolve 1 equivalent of methyl 7-hydroxystearate in an appropriate solvent
(e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a
Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine),
portion-wise at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
by TLC.

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent
(e.g., isopropanol for PCC).

Workup and Purification: Filter the mixture through a pad of celite and silica gel to remove
the chromium salts (if using PCC). Wash the filter cake with the reaction solvent.
Concentrate the filtrate and purify the resulting crude methyl 7-oxooctadecanoate by flash
column chromatography.
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Caption: Proposed synthetic workflow for methyl 7-oxooctadecanoate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the

synthesized methyl 7-oxooctadecanoate. A combination of spectroscopic and

chromatographic techniques should be employed.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of methyl 7-oxooctadecanoate will exhibit
characteristic absorption bands for the ketone and ester functional groups. Expect a strong
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C=0 stretching vibration for the ketone around 1715 cm~* and another for the ester carbonyl
at approximately 1740 cm~1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester
protons (-OCHs) at around 3.6 ppm. The protons alpha to the ketone and ester carbonyls
will appear as multiplets in the 2.2-2.5 ppm region.

o 183C NMR: The carbon NMR spectrum will display distinct resonances for the ketone
carbonyl carbon (around 210 ppm) and the ester carbonyl carbon (around 174 ppm). The
methyl ester carbon will be observed at approximately 51 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the
molecular ion peak (M*) at m/z 312.5.[1] Characteristic fragmentation patterns arising from
the cleavage adjacent to the ketone and ester functionalities will also be observed.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): A robust GC-MS method is suitable for the

analysis of this relatively volatile compound.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
Injection: Split/splitless injection at a temperature of 250-280 °C.

Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and
ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

MS Detection: The mass spectrometer can be operated in full scan mode to identify the
compound and any impurities, or in selected ion monitoring (SIM) mode for quantitative
analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for

purity determination, especially for less volatile impurities.

Column: A C18 stationary phase.
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» Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and water.

e Detection: UV detection at a low wavelength (e.g., 210 nm) as the carbonyl group has a
weak chromophore, or by using an evaporative light scattering detector (ELSD) or a mass
spectrometer.

Potential Applications in Research and
Development

While specific applications of methyl 7-oxooctadecanoate are not extensively documented, its
chemical structure suggests several potential uses for researchers and drug development
professionals.

Intermediate in Organic Synthesis

The presence of both a ketone and an ester functional group makes methyl 7-
oxooctadecanoate a versatile intermediate for the synthesis of more complex molecules. The
ketone can undergo a wide range of reactions, including:

e Reductive amination to introduce nitrogen-containing functionalities.
» Wittig and related olefination reactions to form carbon-carbon double bonds.
» Aldol and other enolate-based reactions to form new carbon-carbon bonds.

One documented application is its use in the preparation of monofluorinated fatty acids, which
can serve as mechanistic probes in biochemical studies.[2]

Tool Compound in Chemical Biology

Keto fatty acids and their esters can be used as chemical tools to study lipid metabolism and
related biological processes. The ketone group can act as a handle for the attachment of
reporter tags, such as fluorescent dyes or affinity labels, enabling the tracking and identification
of lipid-protein interactions.

Precursor for Bioactive Molecules

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b142559?utm_src=pdf-body
https://www.benchchem.com/product/b142559?utm_src=pdf-body
https://www.benchchem.com/product/b142559?utm_src=pdf-body
https://cymitquimica.com/cas/2380-22-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fatty acid derivatives are known to possess a wide range of biological activities. The chemical
scaffold of methyl 7-oxooctadecanoate could be modified to explore potential therapeutic
applications. For instance, the synthesis of novel heterocyclic compounds by reacting the
ketone with binucleophiles could lead to new classes of bioactive molecules.

Conclusion

Methyl 7-oxooctadecanoate, a synthetic keto fatty acid ester, represents a valuable
compound for the scientific community. Its well-defined structure and dual functionality provide
a platform for a multitude of chemical transformations. This guide has provided a
comprehensive overview of its physicochemical properties, a plausible synthetic route, and
robust analytical methods for its characterization. Furthermore, the exploration of its potential
applications as a synthetic intermediate, a chemical biology tool, and a precursor for novel
bioactive molecules highlights its significance for researchers and professionals in drug
development. As the demand for novel chemical entities continues to grow, the utility of such
versatile building blocks will undoubtedly expand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 7-
oxooctadecanoate: Synthesis, Characterization, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b142559#methyl-7-
oxooctadecanoate-natural-occurrence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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